molecular formula C17H15N7O B2975156 5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 539817-36-2

5-Methyl-7-(pyridin-3-yl)-2-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2975156
CAS No.: 539817-36-2
M. Wt: 333.355
InChI Key: JTNRRKXIZNPSIZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It contains a triazolopyrimidine core, which is a fused ring system containing nitrogen atoms. This core is substituted with two pyridine rings and a carboxamide group. The presence of multiple nitrogen atoms and aromatic rings could result in interesting electronic properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxamide group could result in hydrogen bonding, affecting its solubility and stability. The aromatic rings could contribute to its UV/Vis absorption properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of substituted 1,2,4-triazolo[1,5-a]pyrimidines, including derivatives similar to the target compound, has been achieved through various chemical routes. For instance, Stanovnik et al. (1987) developed a method for synthesizing 5-chloro-7-methyl- and 7-methyl-1,2,4-triazolo[1,5-a]pyrimidine from 2-amino-4-chloro-6-methylpyrimidine, demonstrating the feasibility of generating isomeric 5-methyl substituted 1,2,4-triazolo[1,5-a]pyrimidines through specific condensation and transformation processes (Stanovnik, Urleb, & Tišler, 1987). This foundational work lays the groundwork for further exploration and manipulation of the triazolopyrimidine core in similar compounds.

Supramolecular Assemblies

The dihydropyrimidine-2,4-(1H,3H)-dione functionality, closely related to the core structure of the compound , has been explored for its ability to form novel crown-containing hydrogen-bonded supramolecular assemblies. Fonari et al. (2004) synthesized novel pyrimidine derivatives and investigated them as suitable ligands for co-crystallization with diaza-18-crown-6, leading to the formation of complex 2D and 3D networks through extensive hydrogen bonding interactions (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004). These findings highlight the potential of triazolopyrimidine derivatives in the design of intricate molecular architectures.

Chemical Reactions and Derivatives

Research into the multicomponent reactions involving triazolopyrimidine derivatives has led to the discovery of new chemical entities. Gladkov et al. (2018) described the synthesis of a new spiro derivative of dihydro-1,2,3-triazolo[1,5-a]pyrimidine through a three-component reaction, showcasing the versatility of triazolopyrimidine scaffolds in organic synthesis and the potential for generating a wide array of structurally diverse derivatives (Gladkov, Sirko, Musatov, Shishkina, Tkachenko, Komykhov, & Desenko, 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the mechanism of action .

Safety and Hazards

Without specific experimental data, it’s difficult to provide accurate information about the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and potential applications. It could be of interest in medicinal chemistry, materials science, or chemical biology, among others .

Properties

IUPAC Name

5-methyl-7-pyridin-3-yl-2-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O/c1-10-13(15(18)25)14(12-3-2-6-20-9-12)24-17(21-10)22-16(23-24)11-4-7-19-8-5-11/h2-9,14H,1H3,(H2,18,25)(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTNRRKXIZNPSIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC(=N2)C3=CC=NC=C3)N1)C4=CN=CC=C4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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